molecular formula C14H15IN2O4S B014257 1,8-I-Aedans CAS No. 36930-64-0

1,8-I-Aedans

Cat. No.: B014257
CAS No.: 36930-64-0
M. Wt: 434.25 g/mol
InChI Key: ZDIHEEHLFMMPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK2 Inhibitor III is a potent, cell-permeable inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). This compound is primarily used in research to study the role of MK2 in various cellular processes, particularly those related to inflammation and stress responses .

Mechanism of Action

Target of Action

1,8-I-Aedans, also known as 5- { [2- (2-Iodoacetamido)ethyl]amino}naphthalene-1-sulfonic acid , is primarily used as a fluorescent marker in fluorescence spectroscopy . It reacts primarily with thiol compounds and sulfhydryl groups , making these its primary targets .

Mode of Action

The compound interacts with its targets by forming covalent bonds . Specifically, the iodoacetyl group in this compound reacts with the thiol group in the target molecule, resulting in a stable covalent bond . This reaction is highly specific and allows for precise labeling of the target molecule.

Pharmacokinetics

It is known that the compound is soluble in dimethylformamide (dmf) or buffer above ph 6 . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as pH and the presence of certain solvents.

Result of Action

The primary result of this compound’ action is the formation of a fluorescent label on the target molecule . This allows for the visualization and study of the target molecule under specific conditions. For example, the absorption spectrum of this compound overlaps well with the emission spectrum of tryptophan, making it useful as an acceptor in FRET experiments .

Action Environment

The action of this compound is influenced by several environmental factors. For example, its solubility and reactivity with thiols are affected by the pH of the environment . Additionally, it is sensitive to photo-catalyzed degradation in both aqueous solution and organic solvents , suggesting that light exposure may influence its stability and efficacy.

Preparation Methods

The synthesis of MK2 Inhibitor III involves several steps, including the formation of a pyrrolopyridinyl compound. The synthetic route typically includes the following steps:

Industrial production methods for MK2 Inhibitor III are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.

Chemical Reactions Analysis

MK2 Inhibitor III undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MK2 Inhibitor III has several scientific research applications, including:

    Chemistry: Used to study the role of MK2 in various chemical pathways and reactions.

    Biology: Employed in research to understand the biological functions of MK2, particularly in stress and inflammatory responses.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases by inhibiting MK2 activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting MK2

Comparison with Similar Compounds

MK2 Inhibitor III is unique in its high potency and selectivity for MK2. Similar compounds include:

MK2 Inhibitor III stands out due to its high selectivity and potency, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHEEHLFMMPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190422
Record name 1,8-I-Aedans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36930-64-0
Record name 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36930-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-I-Aedans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-I-Aedans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,8-I-AEDANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-I-Aedans
Reactant of Route 2
Reactant of Route 2
1,8-I-Aedans
Reactant of Route 3
Reactant of Route 3
1,8-I-Aedans
Reactant of Route 4
Reactant of Route 4
1,8-I-Aedans
Reactant of Route 5
Reactant of Route 5
1,8-I-Aedans
Reactant of Route 6
Reactant of Route 6
1,8-I-Aedans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.